N-Hydroxy-N-(methylacylfulvene)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

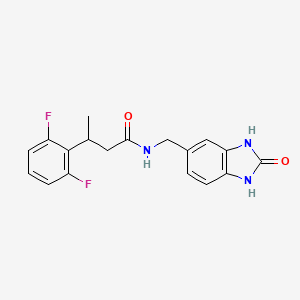

LP-184 is a novel small molecule drug candidate developed by Lantern Pharma. It is a synthetically lethal compound that has shown significant potential in targeting various types of advanced solid tumors and central nervous system cancers. LP-184 has been developed using insights from Lantern Pharma’s artificial intelligence platform, RADR, and has received multiple Orphan Drug Designations from the U.S. Food and Drug Administration for its potential in treating pancreatic cancer, malignant gliomas, and atypical teratoid rhabdoid tumors .

準備方法

LP-184 is a next-generation acylfulvene prodrug. The synthesis of LP-184 involves the functionalization of the acylfulvene core structure. The compound is metabolized to its active form by the enzyme prostaglandin reductase 1, which is frequently overexpressed in multiple solid tumor types . The industrial production methods for LP-184 are not explicitly detailed in the available literature, but it is likely that the synthesis involves standard organic chemistry techniques for the preparation of acylfulvene derivatives.

化学反応の分析

LP-184 undergoes several types of chemical reactions, primarily focusing on its activation and interaction with DNA. The major reactions include:

Oxidation: LP-184 is metabolized to its active form by the oxidoreductase activity of prostaglandin reductase 1.

DNA Damage: The active form of LP-184 induces DNA double-strand breaks in cancer cells with homologous recombination deficiencies.

Synthetic Lethality: LP-184 exploits the deficiencies in DNA damage repair pathways in cancer cells, leading to cell death.

Common reagents and conditions used in these reactions include the presence of prostaglandin reductase 1 and the cellular environment of cancer cells with DNA damage repair deficiencies. The major products formed from these reactions are DNA adducts and double-strand breaks, leading to cancer cell death .

科学的研究の応用

LP-184 has a wide range of scientific research applications, particularly in the fields of oncology and cancer therapeutics. Some of its key applications include:

Cancer Treatment: LP-184 has shown potent anticancer activity against a variety of solid tumors, including pancreatic, lung, prostate, and triple-negative breast cancers.

Combination Therapy: LP-184 has shown strong synergy with PARP inhibitors in ovarian and prostate cancer cell lines, as well as in triple-negative breast cancer models.

作用機序

The mechanism of action of LP-184 involves its activation by prostaglandin reductase 1, leading to the formation of DNA adducts and double-strand breaks in cancer cells. LP-184 preferentially damages DNA in cancer cells that harbor mutations in DNA damage repair genes and overexpress prostaglandin reductase 1 . This synthetic lethality mechanism exploits the vulnerabilities in cancer cells with DNA damage repair deficiencies, leading to cell death .

類似化合物との比較

LP-184 is part of the acylfulvene class of small molecule therapeutics. It is compared with other similar compounds, such as:

Olaparib: A PARP inhibitor used in the treatment of homologous recombination-deficient cancers.

Erlotinib and Gefitinib: Earlier generation EGFR inhibitors.

LP-184’s uniqueness lies in its synthetic lethality mechanism and its ability to target a broad range of solid tumors with DNA damage repair deficiencies, making it a promising candidate for cancer therapy .

特性

CAS番号 |

924835-67-6 |

|---|---|

分子式 |

C16H20N2O4 |

分子量 |

304.34 g/mol |

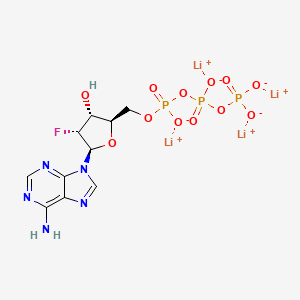

IUPAC名 |

1-hydroxy-1-[[(5'R)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea |

InChI |

InChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m0/s1 |

InChIキー |

VWMPVAZEBAKLFR-HNNXBMFYSA-N |

異性体SMILES |

CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |

正規SMILES |

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)

![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)

![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)

![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)